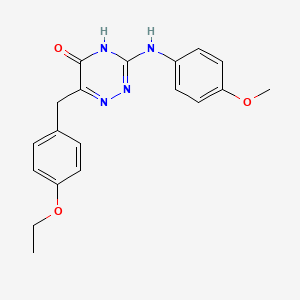

6-(4-ethoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

6-[(4-ethoxyphenyl)methyl]-3-(4-methoxyanilino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-3-26-16-8-4-13(5-9-16)12-17-18(24)21-19(23-22-17)20-14-6-10-15(25-2)11-7-14/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIVWGYZLGOLQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-Ethoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. The following sections will delve into the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula: C21H23N5O3

- Molecular Weight: 397.44 g/mol

- CAS Number: 886964-04-1

The biological activity of triazine derivatives often involves interactions with various molecular targets, including enzymes and receptors. These interactions can result in the modulation of cellular signaling pathways, leading to anti-cancer and anti-viral effects. Specifically, compounds with a triazine core have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Research indicates that triazine derivatives, including 6-(4-ethoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one, exhibit significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.25 | |

| A549 (Lung Cancer) | 0.20 | |

| HeLa (Cervical Cancer) | 1.03 | |

| HepG2 (Liver Cancer) | 12.21 |

These results suggest that this compound may selectively target cancer cells while exhibiting lower toxicity toward normal cells.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising anti-HIV activity in vitro. Studies have demonstrated that certain triazine derivatives can inhibit HIV replication by interfering with viral enzymes essential for its lifecycle.

Study 1: Synthesis and Screening of Triazine Derivatives

A study focused on synthesizing various triazine derivatives highlighted the potential of compounds similar to 6-(4-ethoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one for treating viral infections and cancer. The synthesized compounds were screened for their biological activity against different cancer cell lines and exhibited potent inhibitory effects on cell growth and proliferation .

Study 2: Structure-Activity Relationship (SAR)

Another significant study explored the structure-activity relationship of triazine derivatives. It was found that modifications in the aromatic substituents significantly influenced the biological activity of these compounds. The presence of electron-donating groups like methoxy and ethoxy enhanced anticancer potency, suggesting that such substitutions are critical for optimal biological activity .

Scientific Research Applications

The compound has been investigated for its antimicrobial and antifungal properties. Triazine derivatives are known for their diverse biological activities, and this compound is no exception.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial effects against a range of bacteria and fungi. For example:

- Case Study : A study conducted on various triazole derivatives demonstrated that modifications in the structure significantly influenced their antimicrobial efficacy. The presence of specific functional groups, such as methoxy and ethoxy side chains, enhanced activity against Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, triazine compounds have shown promise in combating fungal infections. The structural characteristics of 6-(4-ethoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one may contribute to its antifungal activity by disrupting fungal cell membranes or inhibiting essential enzymes.

Case Studies and Research Findings

Several studies have focused on the applications of this compound and similar triazine derivatives:

- Antimicrobial Screening : In a screening of various synthesized triazole derivatives, compounds similar to 6-(4-ethoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated promising activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

- Structure-Activity Relationship (SAR) : A detailed SAR study revealed that modifications in the side chains significantly affected biological activity. The presence of electron-donating groups like methoxy enhanced the lipophilicity and bioavailability of the compounds .

- Potential Therapeutic Applications : Beyond antimicrobial uses, there is ongoing research into the anticancer properties of triazine derivatives. Some studies suggest that these compounds may inhibit tumor growth by interfering with cellular signaling pathways .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring undergoes nucleophilic substitution at electron-deficient positions (C-2, C-4, or C-6). For example:

-

Reaction with amines : The chlorine atom in dichlorotriazine intermediates (common precursors) is replaced by amines. For instance, benzylamine substitution at elevated temperatures (80–100°C) in ethanol yields derivatives with improved solubility .

-

Methoxy/ethoxy group displacement : Under acidic conditions, the ethoxybenzyl group may undergo demethylation or displacement with stronger nucleophiles like thiols.

Key Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amination | Benzylamine, ethanol, 80°C | N-benzyl derivative | ~75% |

| Demethylation | HBr (48%), reflux | Phenolic derivative | Not reported |

Acid/Base-Mediated Hydrolysis

The triazinone structure is susceptible to hydrolysis under extreme pH conditions:

-

Acidic hydrolysis : Protonation of the triazine ring’s nitrogen atoms leads to ring opening, forming substituted urea or carbamate intermediates.

-

Basic hydrolysis : Deprotonation at the 4H-position facilitates cleavage of the triazine ring, yielding amino and carbonyl fragments.

Mechanistic Pathway :

Oxidation Reactions

The ethoxybenzyl and methoxyphenyl groups are prone to oxidation:

-

Side-chain oxidation : The ethoxy group (-OCH₂CH₃) oxidizes to a ketone (-COCH₃) under strong oxidizing agents like KMnO₄/H₂SO₄.

-

Aromatic ring oxidation : The methoxyphenyl ring may undergo hydroxylation or demethoxylation with agents like H₂O₂/Fe²⁺ .

Product Stability :

-

Oxidized derivatives exhibit reduced solubility in polar solvents due to increased hydrophobicity.

Coupling Reactions

The triazine scaffold participates in cross-coupling reactions for structural diversification:

-

Suzuki coupling : Boronic acid derivatives react with halogenated triazinones (e.g., bromo-substituted analogs) in the presence of Pd(PPh₃)₄, yielding biaryl products .

-

Buchwald-Hartwig amination : Palladium-catalyzed coupling introduces secondary amines at reactive positions .

Optimized Conditions :

| Reaction | Catalyst | Solvent | Temp (°C) |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | DMF/H₂O | 100 |

| Buchwald | Pd₂(dba)₃/Xantphos | Toluene | 110 |

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from similar triazine derivatives due to its substituents:

| Compound | Key Substituents | Reactivity Profile |

|---|---|---|

| 6-Benzyl-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one | Benzyl, 4-methoxyphenyl | Higher stability in basic conditions due to electron-donating groups |

| 6-(4-Ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one | Ethoxybenzyl, 2-methoxyphenyl | Enhanced susceptibility to electrophilic substitution at the 2-methoxy position |

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazinone derivatives exhibit structure-activity relationships (SAR) highly dependent on substituent patterns. Below is a detailed comparison of the target compound with key analogs from the literature:

Key Observations

Position 6 Substitutions :

- The 4-ethoxybenzyl group in the target compound introduces a bulky, electron-donating substituent. This contrasts with analogs like 20b (trifluoromethyl, electron-withdrawing) and metribuzin derivatives (tert-butyl, hydrophobic), which show potent antibacterial and herbicidal activities, respectively . Ethoxy groups in similar contexts (e.g., arylidene derivatives in ) enhance solubility and may improve biofilm penetration.

Position 3 Substitutions: The 4-methoxyphenylamino group is unique compared to common substituents like methylthio (e.g., in herbicidal triazinones ) or thienylvinyl (anticancer agents ).

Bioactivity Trends :

- Halogenated analogs (e.g., 20b with para-fluoro) exhibit superior antibacterial activity (MIC 3.90 μg/mL) compared to methoxy-substituted derivatives .

- Hydrophobic groups (tert-butyl, trifluoromethyl) enhance herbicidal activity by promoting membrane permeability .

- Thioether and thienyl groups (e.g., in ) correlate with anticancer activity, likely via oxidative stress induction.

Research Implications and Gaps

Antimicrobial Potential: The target compound’s 4-methoxyphenylamino group may enhance antifungal activity, as seen in Schiff base derivatives (e.g., 20a, IR 87% against A. flavus) . However, its ethoxybenzyl group could reduce broad-spectrum antibacterial efficacy compared to halogenated analogs.

Anticancer Prospects: Triazinones with thiophene or thioether substituents (e.g., compound 12 ) show cytotoxicity via DNA intercalation or ROS generation. The target compound lacks these groups, but its methoxyaryl substituents may confer selective toxicity.

Q & A

Q. What are the standard synthetic routes for synthesizing 6-(4-ethoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves three stages:

Triazine Core Formation : React 1,3,5-triazine derivatives (e.g., trichlorotriazine) with nucleophiles like 4-ethoxyphenylethanol under basic conditions to introduce the ethoxybenzyl group at position 6 .

Amination at Position 3 : Substitute the remaining chlorines or reactive sites with 4-methoxyaniline via nucleophilic aromatic substitution (NAS), requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Cyclization and Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or TLC. Key intermediates include 6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one and its chloro precursor .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Methodological Answer:

- NMR Spectroscopy : and NMR identify substituent integration (e.g., ethoxybenzyl CH, methoxyphenyl NH). Aromatic protons appear as multiplet clusters (δ 6.5–8.0 ppm), while the triazinone carbonyl resonates at δ 160–170 ppm in NMR .

- X-ray Crystallography : Resolves bond angles and confirms the Z/E configuration of imine groups, critical for understanding steric effects .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z ~379) and fragmentation patterns .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

Methodological Answer:

- Solvents : Use DMF or DMSO for NAS steps due to their high polarity and ability to stabilize intermediates. Ethanol/water mixtures are preferred for recrystallization .

- Temperature : NAS requires 80–100°C for 6–12 hours. Lower temperatures (40–60°C) may reduce side reactions like hydrolysis .

- Catalysts : Anhydrous KCO or EtN accelerates substitutions by deprotonating amines .

Q. How do substituents (ethoxy, methoxy) influence the compound’s stability and reactivity?

Methodological Answer:

- Electron-Donating Effects : The 4-ethoxy and 4-methoxy groups enhance triazinone ring stability via resonance, reducing electrophilic attack.

- Steric Hindrance : The ethoxybenzyl group at position 6 may slow down nucleophilic substitutions at adjacent positions, necessitating longer reaction times .

- Hydrolytic Sensitivity : Methoxy groups are less prone to hydrolysis than ethoxy under acidic conditions, impacting storage protocols (e.g., anhydrous environments) .

Q. What in vitro assays are used for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Enzyme Inhibition : Evaluate inhibition of carbonic anhydrase or acetylcholinesterase via UV-Vis spectroscopy, measuring IC values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and guide synthetic optimization?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps), correlating with redox behavior .

- Docking Studies : Simulate binding affinities to biological targets (e.g., bacterial enzymes) using AutoDock Vina. Focus on hydrogen bonds between the triazinone carbonyl and active-site residues .

- SAR Analysis : Compare substituent effects (e.g., replacing methoxy with nitro groups) on bioactivity using QSAR models .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Dynamic NMR : Resolve overlapping signals caused by rotational isomers (e.g., amide bonds) by varying temperature (e.g., 25°C to −40°C) .

- 2D Techniques : Use HSQC and HMBC to assign ambiguous signals, particularly for quaternary carbons in the triazinone ring .

- Crystallographic Refinement : Address disorder in X-ray structures (e.g., flexible ethoxy chains) via SHELXL refinement with constraints .

Q. How can reaction scalability be improved without compromising purity?

Methodological Answer:

- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis) by maintaining precise temperature control and shorter residence times .

- Microwave Assistance : Accelerate NAS steps (20–30 minutes vs. 12 hours) with microwave irradiation at 100–120°C, improving yield by 15–20% .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling and lower toxicity .

Q. What mechanistic insights explain the compound’s antimicrobial activity?

Methodological Answer:

- Membrane Disruption : Fluorescence assays (e.g., propidium iodide uptake) show the compound disrupts bacterial membrane integrity at MIC levels .

- Enzyme Inhibition : Molecular dynamics simulations reveal competitive inhibition of dihydrofolate reductase (DHFR) by mimicking pterin binding .

- Resistance Studies : Serial passage experiments identify mutations in S. aureus FabI (enoyl-ACP reductase), suggesting target specificity .

Q. How do environmental factors (pH, light) impact degradation pathways?

Methodological Answer:

- Photostability : UV-Vis exposure (254 nm) induces cleavage of the triazinone ring, monitored via HPLC-MS. Store in amber vials under nitrogen .

- pH-Dependent Hydrolysis : Acidic conditions (pH < 3) protonate the triazinone carbonyl, accelerating ring-opening to form hydrazine derivatives. Neutral/basic conditions favor stability .

- Oxidative Stability : Assess via HO exposure; the methoxy group resists oxidation better than ethoxy, confirmed by NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.